

# JNJ-28312141: A Technical Overview of a Dual CSF1R/FLT3 Kinase Inhibitor

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Compound of Interest		
Compound Name:	JNJ-28312141	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of **JNJ-28312141**, a potent, orally active dual inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R) and FMS-like Tyrosine Kinase 3 (FLT3). This document is intended for an audience with a professional background in pharmaceutical sciences, oncology, and molecular biology.

# **Core Compound Information**

JNJ-28312141, also known as 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-[1-

[(dimethylamino)acetyl]-4-piperidinyl]phenyl]-1H-imidazole-2-carboxamide, is a small molecule inhibitor belonging to the class of arylamide derivatives.[1][2] It has been investigated for its therapeutic potential in various oncological and inflammatory conditions, primarily due to its targeted action on key signaling pathways involved in cell proliferation, differentiation, and survival.[3][4][5]

## **Chemical Structure and Identifiers**

The chemical identity of **JNJ-28312141** is defined by its unique structural features, which are crucial for its biological activity.



Identifier	Value
IUPAC Name	4-cyano-N-(5-(1-(2- (dimethylamino)acetyl)piperidin-4-yl)-2',3',4',5'- tetrahydro-[1,1'-biphenyl]-2-yl)-1H-imidazole-2- carboxamide[1]
CAS Number	885692-52-4 (for HCl salt)[1]; 1149939-55-8 (for free base)[1]
Molecular Formula	C26H32N6O2[1][6][7]
Molecular Weight	460.57 g/mol [1][7]
SMILES String	CN(C)CC(=O)N1CCC(CC1)C1=CC=C(NC(=O) C2=NC(=CN2)C#N)C(=C1)C1=CCCCC1[6][7]
InChI Key	GUBJNPWVIUFSTR-UHFFFAOYSA-N[1][7]

# **Physicochemical Properties**

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key physicochemical parameters of **JNJ-28312141**.

Property	Value	Source
logP	3.72	ALOGPS[8]
Water Solubility	0.037 mg/mL	ALOGPS[8]
pKa (Strongest Acidic)	7.17	Chemaxon[8]
pKa (Strongest Basic)	7.77	Chemaxon[8]
Polar Surface Area	105.12 Ų	Chemaxon[8]
Rotatable Bond Count	6	Chemaxon[8]
Hydrogen Bond Donors	2	Chemaxon[8]
Hydrogen Bond Acceptors	5	Chemaxon[8]



## **Mechanism of Action and Biological Activity**

**JNJ-28312141** functions as a dual inhibitor of the receptor tyrosine kinases CSF1R and FLT3. [1][3][5] By targeting these receptors, it disrupts downstream signaling cascades that are crucial for the survival and proliferation of specific cell types, including tumor-associated macrophages (TAMs) and certain leukemic cells.[3]

#### Inhibition of CSF1R and FLT3

**JNJ-28312141** exhibits potent inhibitory activity against both CSF1R and FLT3, as demonstrated by in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) highlight its efficacy.

Target Kinase	IC50 (nM)
CSF1R	0.69[4]
FLT3	30
KIT	5
AXL	12
TRKA	15
LCK	88

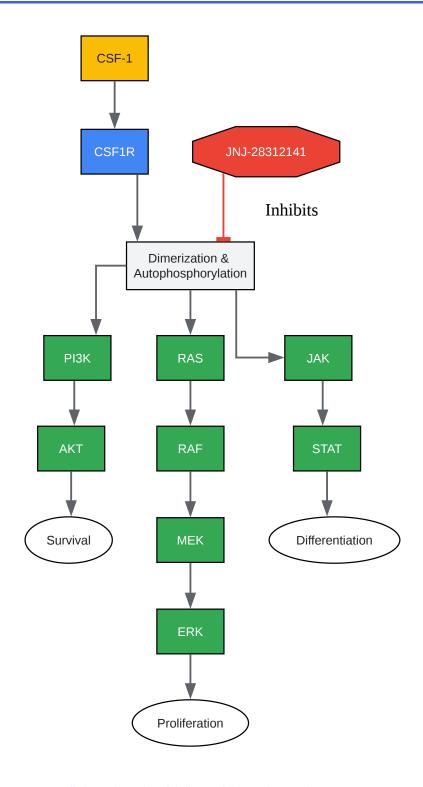
Note: IC50 values can vary depending on the specific assay conditions.

## **Signaling Pathways**

The inhibition of CSF1R and FLT3 by **JNJ-28312141** leads to the downregulation of several key intracellular signaling pathways.

The binding of CSF-1 to its receptor, CSF1R, triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades. These pathways are integral to the differentiation, proliferation, and survival of macrophages.[9][10] **JNJ-28312141** blocks the initial phosphorylation event, thereby inhibiting these downstream effects.





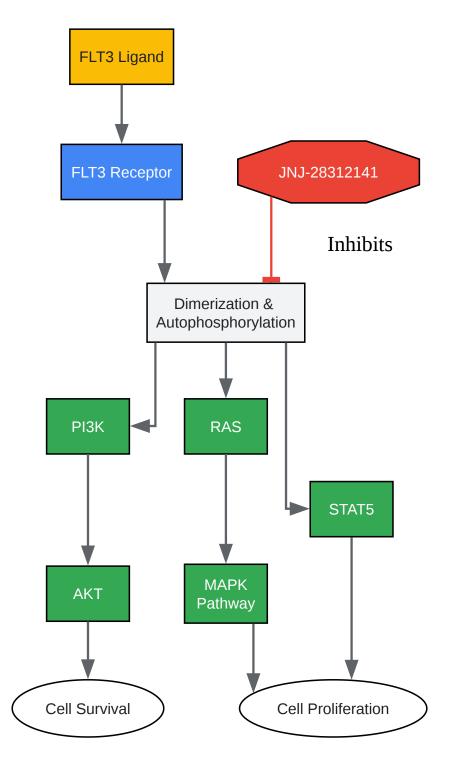
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#### CSF1R Signaling Pathway Inhibition by JNJ-28312141

FLT3 signaling is critical for the normal development of hematopoietic stem and progenitor cells.[1] Constitutive activation of FLT3 due to mutations is a common driver in acute myeloid



leukemia (AML). **JNJ-28312141** inhibits this aberrant signaling, leading to reduced proliferation and survival of FLT3-dependent cancer cells.



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FLT3 Signaling Pathway Inhibition by JNJ-28312141



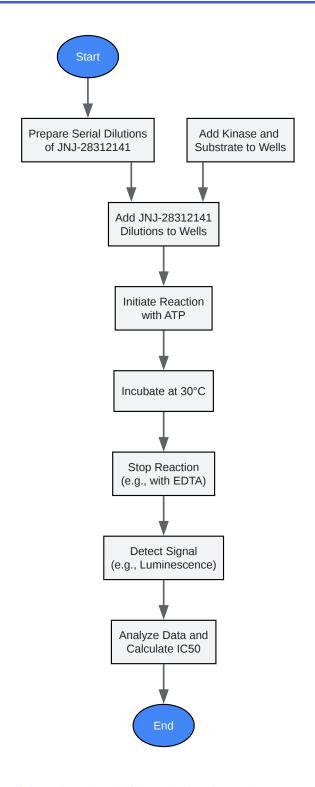
## **Experimental Protocols**

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline representative protocols for key in vitro assays used to characterize **JNJ-28312141**.

# In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of **JNJ-28312141** against a target kinase, such as CSF1R or FLT3.





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Workflow for an In Vitro Kinase Inhibition Assay

#### Materials:

• Recombinant human CSF1R or FLT3 kinase



- Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
- Adenosine triphosphate (ATP)
- JNJ-28312141
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well white plates
- Multichannel pipettes and a plate reader capable of luminescence detection

#### Procedure:

- Compound Preparation: Prepare a 10 mM stock solution of JNJ-28312141 in 100% DMSO.
   Create a serial dilution series of the compound in kinase assay buffer.
- Reaction Setup: To each well of a 384-well plate, add the kinase and substrate in kinase assay buffer.
- Inhibitor Addition: Add the serially diluted JNJ-28312141 or vehicle control (DMSO) to the respective wells.
- Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Reaction Termination and Detection: Stop the reaction and measure the amount of ADP
  produced using a detection reagent according to the manufacturer's instructions. This
  typically involves a two-step process of adding a reagent to stop the kinase reaction and
  deplete remaining ATP, followed by the addition of a second reagent to convert ADP to ATP
  and generate a luminescent signal.



 Data Analysis: Measure the luminescence using a plate reader. The data is then normalized to controls, and the IC50 value is determined by fitting the dose-response curve to a fourparameter logistic equation.

## **Cellular Proliferation Assay (Representative Protocol)**

This protocol outlines a method to assess the effect of **JNJ-28312141** on the proliferation of a cancer cell line that is dependent on CSF1R or FLT3 signaling (e.g., MV-4-11, a human AML cell line with an FLT3-ITD mutation).

#### Materials:

- MV-4-11 cells
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillinstreptomycin
- JNJ-28312141
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- 96-well clear-bottom white plates
- Humidified incubator (37°C, 5% CO2)
- Plate reader capable of luminescence detection

#### Procedure:

- Cell Seeding: Seed MV-4-11 cells into 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium.
- Compound Treatment: Prepare a serial dilution of JNJ-28312141 in growth medium. Add the
  diluted compound or vehicle control to the wells.
- Incubation: Incubate the plates for 72 hours in a humidified incubator.



- Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
- Data Acquisition and Analysis: After a brief incubation with the viability reagent, measure the luminescence using a plate reader. Normalize the data to the vehicle-treated control wells and calculate the percentage of proliferation inhibition. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

### Conclusion

**JNJ-28312141** is a potent dual inhibitor of CSF1R and FLT3 with well-defined chemical and physicochemical properties. Its mechanism of action, centered on the disruption of key signaling pathways in cancer and immune cells, underscores its potential as a therapeutic agent. The provided experimental protocols offer a foundation for further investigation and characterization of this and similar compounds in a research and drug development setting. This technical guide serves as a comprehensive resource for scientists and researchers working in the field of targeted cancer therapy.

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